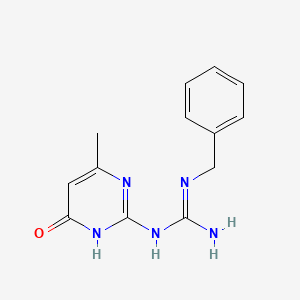

1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Beschreibung

Eigenschaften

IUPAC Name |

2-benzyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-9-7-11(19)17-13(16-9)18-12(14)15-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H4,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFCDEFERSGRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the guanidine moiety can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced guanidine derivatives.

Substitution: Formation of substituted guanidine compounds with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, particularly in the field of medicinal chemistry:

- Anticancer Activity : Studies have shown that derivatives of dihydropyrimidine can inhibit cancer cell proliferation. The 1-benzyl substitution enhances its efficacy against certain cancer types by modulating cell signaling pathways.

- Antimicrobial Properties : Investigations into its antimicrobial effects suggest that it can act against various bacterial strains, making it a candidate for antibiotic development.

Therapeutic Uses

The potential therapeutic applications of 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine include:

- Cancer Treatment : Due to its ability to inhibit tumor growth, it may be explored as a novel chemotherapeutic agent.

- Infection Control : Its antimicrobial properties could lead to new treatments for bacterial infections.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its use in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for development into an antibiotic formulation.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared to structurally related molecules with variations in substituents and core heterocycles. Key examples include:

Key Differences and Implications

Substituent Effects: Benzyl vs. Halogenated Phenyl: The benzyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., Cl in EN300-26948975 or CF₃ in 71523-76-7). This may enhance blood-brain barrier penetration, critical for CNS-targeted drugs . Guanidine vs. This could influence target selectivity (e.g., ion channels vs. enzymes).

Core Heterocycle Variations: Dihydropyrimidinone vs. Dihydropyridine: Dihydropyrimidinones (as in the target compound) are less commonly associated with cardiovascular effects compared to dihydropyridines, which are known Ca²⁺ channel blockers .

Biological Activity Trends: Anticonvulsant activity in dihydropyrimidinone derivatives correlates with thioacetamide substituents (e.g., 4-bromophenyl in ), but the guanidine analogs require further testing to confirm efficacy. The trifluoromethyl group in 71523-76-7 may confer resistance to oxidative metabolism, extending half-life compared to the benzyl group .

Biologische Aktivität

1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a guanidine moiety linked to a dihydropyrimidine derivative. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The guanidine group is known to interact with various enzymes, potentially inhibiting their activity. This interaction is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition can alter disease progression.

- Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, which may contribute to their neuroprotective capabilities.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly in the context of neurodegenerative diseases or psychiatric disorders.

Anticancer Activity

Several studies have indicated that derivatives of guanidine exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

| Study | Compound | Cancer Type | Mechanism |

|---|---|---|---|

| Guanidine Derivative | Breast Cancer | Induces apoptosis | |

| Guanidine Analog | Leukemia | Cell cycle arrest |

Antimicrobial Activity

Research has demonstrated that certain dihydropyrimidine derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential bacterial enzymes.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Low |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its ability to inhibit oxidative stress and modulate neurotransmitter systems makes it a candidate for further investigation in treating conditions like Alzheimer's disease.

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study demonstrated that a similar guanidine compound significantly reduced the accumulation of amyloid plaques in transgenic mice models, suggesting a potential therapeutic application for Alzheimer’s disease .

- Anticancer Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine?

Methodological Answer:

- Chemical Synthesis : Utilize heterocyclization strategies involving guanidine sulfamates with formaldehyde and amines, which have been shown to yield substituted pyrimidines with high efficiency under controlled reaction conditions (e.g., solvent polarity, temperature) .

- Biological Routes : Explore cyanobacterial biosynthesis pathways rewired for guanidine production via the guanidine biosynthesis (GUB) cycle. This method avoids toxic intermediates and leverages enzymatic reactions (e.g., nitrogen metabolism optimization in cyanobacteria) .

- Critical Consideration : Monitor reaction intermediates using HPLC or LC-MS to avoid side products, especially when working with benzyl or dihydropyrimidinone groups prone to oxidation.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy : Use H/C NMR to confirm the benzyl and dihydropyrimidinone moieties. IR spectroscopy can validate the guanidine group (N-H stretching at ~3400 cm) and carbonyl (C=O at ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular weight and fragmentation patterns, particularly to distinguish between tautomeric forms of the dihydropyrimidinone ring.

- Computational Modeling : Perform DFT calculations to predict electronic distribution, highlighting the electron-withdrawing effects of the pyrimidinone ring and electron-donating benzyl group, which influence reactivity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Ensure consistent molar concentrations in assays, as guanidine derivatives often exhibit biphasic effects (e.g., enzyme activation at low concentrations vs. inhibition at high concentrations) .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., tyrosine kinases or oxidoreductases). Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinities .

- Structural Dynamics : Employ molecular dynamics simulations (as done for phosphoryl guanidine-Taq polymerase interactions) to assess conformational stability in biological environments .

Advanced: What strategies improve the yield of enzymatic reactions involving this compound?

Methodological Answer:

- Enzyme Engineering : Optimize host strains (e.g., E. coli or yeast) for heterologous expression of guanidine-modifying enzymes. Use directed evolution to enhance catalytic efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during guanidine-group reactions. Avoid protic solvents that may protonate the guanidine moiety and reduce nucleophilicity .

- Cofactor Supplementation : Add NADPH or ATP regenerating systems if the reaction involves redox or phosphorylation steps (common in pyrimidinone metabolism).

Basic: What are the key stability considerations for this compound in storage?

Methodological Answer:

- Degradation Pathways : Protect from light and moisture, as the dihydropyrimidinone ring is prone to oxidation (forming pyrimidinone derivatives) and hydrolysis.

- Storage Conditions : Store at -20°C under inert gas (argon or nitrogen) in amber vials. Use desiccants (e.g., silica gel) to prevent hydration .

- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to quantify degradation products .

Advanced: How does the compound’s structure influence its interaction with DNA or enzymes?

Methodological Answer:

- DNA Binding : Use surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSA) to assess binding to DNA motifs. The benzyl group may intercalate, while the guanidine moiety facilitates electrostatic interactions with phosphate backbones .

- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive vs. allosteric). Molecular docking can map the guanidine group to active-site residues (e.g., catalytic aspartates in proteases) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Cytotoxicity : Use MTT or resazurin assays on HEK-293 or HepG2 cells. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

- Enzyme Inhibition : Screen against tyrosinase or acetylcholinesterase using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase activity) .

- Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can computational tools guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to predict solubility, CYP450 interactions, and blood-brain barrier penetration. The benzyl group may enhance lipophilicity but reduce aqueous solubility .

- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict phase I/II metabolites. Prioritize analogs resistant to N-debenzylation or pyrimidinone hydroxylation .

- Free-Energy Perturbation (FEP) : Calculate binding free energies for mutant enzyme variants to design resistance-proof derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.